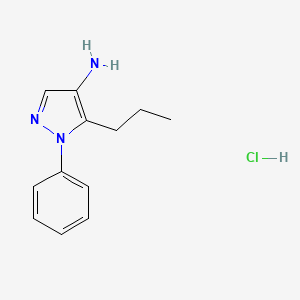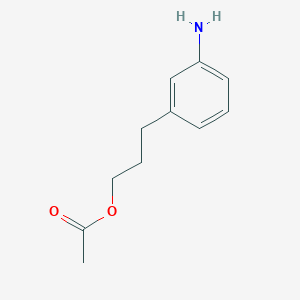
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride
Vue d'ensemble
Description
5-Amino-1-(pyridin-3-ylmethyl)-1,2-dihydropyridin-2-one dihydrochloride (5-APMD) is a synthetic compound belonging to the pyridinium class of compounds. It is an organic molecule composed of an amino group, a pyridin-3-ylmethyl group, and two dihydropyridin-2-one dihydrochloride groups. 5-APMD has been studied extensively in the laboratory, and it has a wide range of applications in scientific research.
Applications De Recherche Scientifique
Pharmacological Research
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have been found to possess a wide range of biological activities, including antiviral , anti-inflammatory , and antitumor properties . The presence of both an amino group and additional functionality in the pyridine ring significantly expands its synthetic use and increases the biological potential of compounds constructed on its basis.
Development of CNS Drugs
The structural analogs of this compound are of particular importance in the development of drugs for the treatment of the central nervous system (CNS). They present promising substrates for the development of new medications targeting CNS disorders .
Antiviral Agents
Amino-functionalized derivatives of this compound have been identified as potent antiviral agents. These derivatives are crucial for the synthesis of molecules that can inhibit the replication of various viruses .
Antiproliferative Agents
The compound’s derivatives have also been explored as antiproliferative agents, which are essential in cancer research for their ability to inhibit the growth and proliferation of cancer cells .
Enzyme Inhibition
Researchers have utilized this compound in the synthesis of enzyme inhibitors. These inhibitors can target specific enzymes like Janus kinase and cyclin-dependent kinase, which play a role in cell signaling and cell cycle regulation .
Receptor Modulation
Derivatives of this compound have been used to modulate receptors such as the sphingosine-1-phosphate receptor. Modulating these receptors can have therapeutic effects in treating diseases like multiple sclerosis .
Antibacterial and Antifungal Applications
The compound has applications in the development of antibacterial and antifungal agents. Its derivatives can be designed to target specific pathogens, providing a pathway for new treatments for infectious diseases .
Chemical Synthesis and Material Science
In material science, this compound can be used to synthesize novel materials with specific properties. Its derivatives can serve as building blocks for creating new polymers or materials with desired chemical and physical characteristics .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to interact with a wide range of targets, particularly in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that 5-amino-pyrazoles can interact with their targets through a variety of mechanisms, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways, particularly those involved in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Result of Action
Compounds with similar structures have been found to have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
5-amino-1-(pyridin-3-ylmethyl)pyridin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.2ClH/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9;;/h1-6,8H,7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATATNJLKKJDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)
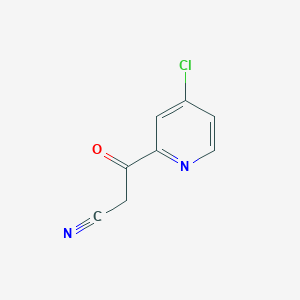
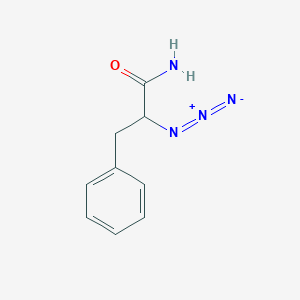


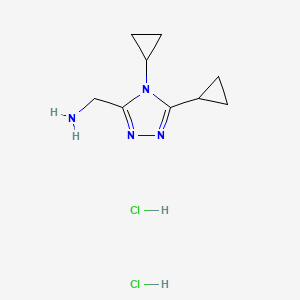
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)

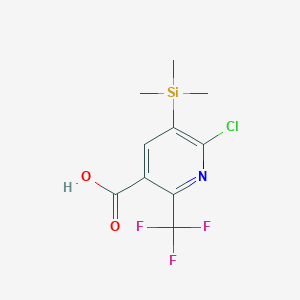
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
